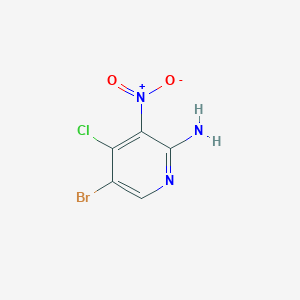

2-Amino-5-bromo-4-chloro-3-nitropyridine

Description

BenchChem offers high-quality 2-Amino-5-bromo-4-chloro-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-chloro-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGCPXIDEMLKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670259 | |

| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942947-95-7 | |

| Record name | 5-Bromo-4-chloro-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942947-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Amino-5-bromo-4-chloro-3-nitropyridine

CAS Number: 942947-95-7 Molecular Formula: C₅H₃BrClN₃O₂ Molecular Weight: 252.45 g/mol [1][2]

Executive Summary

2-Amino-5-bromo-4-chloro-3-nitropyridine is a highly functionalized heterocyclic scaffold serving as a "linchpin" intermediate in the synthesis of advanced pharmaceutical agents, particularly imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., targeting FLT3 and Aurora kinases).

Its value lies in its orthogonal reactivity profile . The pyridine ring possesses four distinct functional handles—an amino group (C2), a nitro group (C3), a chloro substituent (C4), and a bromo substituent (C5)—allowing for sequential, regioselective modifications. This monograph details the synthesis, reactivity, and application of this compound in high-value drug discovery workflows.

Chemical Identity & Physical Properties[3][4][5]

| Property | Data |

| CAS Registry Number | 942947-95-7 |

| IUPAC Name | 5-Bromo-4-chloro-3-nitropyridin-2-amine |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water |

| Melting Point | Typically >150°C (decomposition often observed) |

| Purity Standard | ≥97% (HPLC) required for cross-coupling applications |

Synthetic Protocol

The most authoritative route to CAS 942947-95-7 involves the regioselective bromination of the precursor 2-amino-4-chloro-3-nitropyridine . This method avoids the poor selectivity associated with nitrating 2-amino-5-bromo-4-chloropyridine.

Core Reaction: Electrophilic Aromatic Substitution (Bromination)

Reaction Scheme:

2-Amino-4-chloro-3-nitropyridine + NBS → 2-Amino-5-bromo-4-chloro-3-nitropyridine

Materials:

-

Precursor: 2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1)[3]

-

Reagent: N-Bromosuccinimide (NBS)[4]

-

Solvent: Acetonitrile (CH₃CN), anhydrous

-

Temperature: 80°C

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vessel with 2-amino-4-chloro-3-nitropyridine (1.0 equiv) and anhydrous acetonitrile (10-15 volumes). Ensure complete dissolution or a fine suspension.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1–1.2 equiv) in a single portion.

-

Note: NBS provides a controlled source of electrophilic bromine (

), directing substitution to the C5 position, which is activated by the C2-amino group despite the deactivating nitro group.

-

-

Reaction: Heat the mixture to 80°C (reflux) for 1 hour .

-

Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc 1:1). The starting material (lower R_f) should disappear, replaced by the less polar brominated product.

-

-

Work-up:

-

Purification: Wash the filter cake with cold water and dry under vacuum. Recrystallization from ethanol/water may be performed if purity is <95%.

Reactivity Profile & Applications

The compound acts as a trifunctional core for divergent synthesis. The reactivity order is dictated by electronic effects: the C4-chloro is activated for nucleophilic attack by the ortho-nitro and para-pyridine nitrogen, while the C5-bromo remains intact for later transition-metal catalysis.

Mechanism of Action: Orthogonal Functionalization

Figure 1: Divergent synthesis pathways originating from the core scaffold.

Key Transformations:

A. Nucleophilic Aromatic Substitution (SnAr) at C4

The C4-chloro atom is highly electrophilic due to the electron-withdrawing nature of the adjacent C3-nitro group and the pyridine nitrogen.

-

Reagents: Primary or secondary amines (e.g., N-methylpiperazine, morpholine).

-

Conditions: Acetonitrile or DMF, base (DIPEA), 25–60°C.

-

Outcome: Regioselective displacement of Cl without affecting the C5-Br. This introduces solubility-enhancing groups or pharmacophores early in the synthesis.

B. Imidazo[4,5-b]pyridine Formation

Following SnAr, the C3-nitro group is reduced to a primary amine (forming a 2,3-diaminopyridine derivative).

-

Reduction: Sodium dithionite (

) in EtOH/H₂O or Iron/Acetic Acid. -

Cyclization: The resulting diamine reacts with aldehydes (oxidative cyclization) or carboxylic acids to close the imidazole ring.

-

Relevance: This generates the core skeleton of many ATP-competitive kinase inhibitors.

C. Palladium-Catalyzed Coupling at C5

The C5-bromo substituent is sterically accessible and chemically stable during the previous steps.

-

Reactions: Suzuki-Miyaura (Aryl-boronic acids) or Buchwald-Hartwig (Amination).

-

Timing: Typically performed after the imidazole ring formation to introduce "tail" groups that interact with the kinase solvent front.

Safety & Handling

-

Hazards: As a halogenated nitro-heterocycle, this compound should be treated as a potential skin sensitizer and respiratory irritant .

-

Thermal Stability: Nitro-compounds carry a risk of energetic decomposition. Avoid heating dry solids above 100°C.

-

Storage: Store at 2–8°C in an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation of the C4-chloro bond.

References

-

Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor..." Journal of Medicinal Chemistry, 2012, 55(20), 8721–8734. (Describes the synthesis via NBS bromination and subsequent SnAr/Cyclization).

-

ChemicalBook. "2-Amino-5-bromo-4-chloro-3-nitropyridine Properties and CAS Data."

-

GuideChem. "2-Pyridinamine, 5-bromo-4-chloro-3-nitro- (CAS 942947-95-7)."

-

National Center for Biotechnology Information. "PubChem Compound Summary for CAS 942947-95-7" (Inferred from related structures and patent data).

Sources

- 1. Organic Chemistry [3asenrise.com]

- 2. 942947-95-7,2-Amino-5-bromo-4-chloro-3-nitropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 2-Amino-5-bromo-4-chloro-3-nitropyridine | 942947-95-7 [chemicalbook.com]

- 4. ETHYL 2-AMINO-5-BROMONICOTINATE | 433226-06-3 [chemicalbook.com]

- 5. 2-BROMO-6-CHLORO-3-NITROPYRIDINE | 91678-23-8 [chemicalbook.com]

- 6. 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 [chemicalbook.com]

- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

Precision Scaffolding: Technical Profile of 2-Amino-5-bromo-4-chloro-3-nitropyridine

Executive Summary

2-Amino-5-bromo-4-chloro-3-nitropyridine (CAS: 942947-95-7) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry.[1][2][3] Its value lies in its orthogonal reactivity profile : the molecule possesses four distinct functional handles (amino, nitro, chloro, bromo) on a pyridine core, allowing for sequential, regioselective derivatization.

This guide details the physicochemical properties, synthetic routes, and strategic applications of this scaffold, specifically its role as a precursor for Imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., FLT3/Aurora kinase targets).

Part 1: Physicochemical Identity & Molecular Weight

The molecular weight of this compound is defined by the presence of two heavy halogens (Bromine and Chlorine), resulting in a distinctive isotopic pattern essential for mass spectrometry (MS) identification.

Core Data Table[4]

| Property | Value | Notes |

| CAS Number | 942947-95-7 | Verified Registry Number |

| Molecular Formula | ||

| Average Molecular Weight | 252.45 g/mol | Used for stoichiometry |

| Monoisotopic Mass | 250.9097 Da | Based on |

| Physical State | Yellow to Orange Solid | Nitro-group chromophore |

| Solubility | DMSO, DMF, EtOAc | Limited water solubility |

Isotopic Abundance (MS Signature)

For researchers using LC-MS, the "molecular weight" is not a single peak. The natural abundance of

-

M (251): Contains

+ -

M+2 (253): Contains (

+ -

M+4 (255): Contains

+

Part 2: Synthetic Architecture

The synthesis of 2-Amino-5-bromo-4-chloro-3-nitropyridine is generally achieved via electrophilic aromatic substitution (halogenation) of a pre-functionalized pyridine precursor. The presence of the electron-donating amino group at C2 directs the bromination to the C5 position.

Primary Synthetic Route

The most robust pathway involves the bromination of 2-amino-4-chloro-3-nitropyridine .

-

Starting Material: 2-Amino-4-chloro-3-nitropyridine (CAS 2789-25-5).

-

Reagents: Bromine (

) in Acetic Acid (AcOH) or N-Bromosuccinimide (NBS) in DMF. -

Mechanism: The C5 position is activated by the C2-amino group (ortho/para director) but deactivated by the C3-nitro group. However, the amino group's activation is stronger, allowing electrophilic bromination at C5.

-

Purification: Recrystallization from ethanol or column chromatography (EtOAc/Hexane).

Visualization of Synthesis Flow

Figure 1: Synthetic pathway transforming the 4-chloro precursor into the 5-bromo target, enabling downstream scaffold construction.

Part 3: Orthogonal Reactivity & Applications

The power of this molecule lies in the difference in reactivity between the C4-Chlorine and the C5-Bromine . This allows chemists to "program" the molecule, modifying one position without disturbing the other.

The Reactivity Hierarchy

-

C4-Chlorine (

Active):-

Mechanism: Nucleophilic Aromatic Substitution.

-

Activation: The C4 position is highly electron-deficient due to the ortho-nitro group (C3) and the pyridine nitrogen.

-

Reaction: Displaced by amines, thiols, or alkoxides under mild conditions.

-

Use Case: Introduction of solubility-enhancing groups (e.g., piperazines) common in drug discovery.

-

-

C5-Bromine (Cross-Coupling Active):

-

Mechanism: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Activation: The C-Br bond is stable to

conditions but reactive toward Pd(0). -

Reaction: Coupling with aryl boronic acids.

-

Use Case: Extending the carbon skeleton to bind into the hydrophobic pocket of a target protein.

-

-

C2-Amino / C3-Nitro (Cyclization Precursors):

Workflow: Building a Kinase Inhibitor

The following diagram illustrates how this specific molecule is used to build dual FLT3/Aurora kinase inhibitors (e.g., for Acute Myeloid Leukemia treatment).

Figure 2: Step-wise functionalization strategy. Note that the C4-Cl is displaced FIRST, preserving the C5-Br for the final diversification step.

Part 4: Experimental Protocols

General Protocol for Displacement at C4

This protocol validates the activity of the C4-Cl bond.

-

Preparation: Dissolve 2-Amino-5-bromo-4-chloro-3-nitropyridine (1.0 eq) in anhydrous THF or Dioxane.

-

Nucleophile Addition: Add the amine nucleophile (e.g., N-methylpiperazine) (1.2 eq).

-

Base: Add Diisopropylethylamine (DIPEA) (2.0 eq) to scavenge HCl.

-

Reaction: Stir at room temperature for 2–4 hours. If conversion is slow (monitored by TLC/LCMS), heat to 50°C.

-

Note: The yellow solution often turns orange/red upon substitution.

-

-

Workup: Dilute with water, extract with EtOAc. The product is usually the C4-substituted amine; the C5-Br remains intact.

Safety & Handling

-

Hazards: As a nitro-pyridine, the compound is potentially energetic. Avoid heating dry solids.

-

H-Statements: H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[6]

-

Storage: Keep in inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from UV).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965934: 2-Amino-5-bromo-4-chloro-3-nitropyridine. Retrieved from [Link]

-

Bavetsias, V., et al. (2012).[5] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor... Journal of Medicinal Chemistry, 55(20), 8721–8734. (Describes the synthesis and use of the title compound as precursor 13). Retrieved from [Link]

Sources

- 1. 942947-95-7,2-Amino-5-bromo-4-chloro-3-nitropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 942947-95-7 CAS MSDS (2-Amino-5-bromo-4-chloro-3-nitropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Amino-5-bromo-4-chloro-3-nitropyridine | 942947-95-7 [chemicalbook.com]

- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. keyorganics.net [keyorganics.net]

Structure Elucidation of 2-Amino-5-bromo-4-chloro-3-nitropyridine: A Multi-technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis and drug development. Trivial errors in structural assignment can compromise research integrity, invalidate biological data, and lead to significant financial and time-related setbacks. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-amino-5-bromo-4-chloro-3-nitropyridine, a highly substituted and electronically complex heterocyclic compound. We will proceed through a logical, self-validating workflow, beginning with foundational mass and functional group analysis and culminating in definitive connectivity mapping via advanced nuclear magnetic resonance techniques. The causality behind each experimental choice is explained, reflecting an approach that prioritizes scientific integrity and absolute certainty in the final structural assignment.

The Analytical Challenge: Beyond the Synthesis

The target molecule, 2-amino-5-bromo-4-chloro-3-nitropyridine (Molecular Formula: C₅H₃BrClN₃O₂), is a valuable building block in medicinal chemistry.[1][2] Its synthesis, often involving the multi-step functionalization of a pyridine core, presents possibilities for isomeric byproducts.[3][4] For instance, the positions of the bromine, chlorine, and nitro groups could be interchanged, leading to molecules with the same mass but vastly different chemical properties. Therefore, a rigorous analytical protocol is not merely a quality control step but a mandatory validation of the chemical entity's identity.

Our objective is to confirm the precise substitution pattern as depicted in its IUPAC name: the amino group at position 2, the nitro group at position 3, the chloro group at position 4, and the bromo group at position 5.

Caption: A logical workflow for definitive structure elucidation.

Foundational Analysis: Confirming the Pieces of the Puzzle

Before determining how the atoms are connected, we must first verify the elemental composition and the presence of key functional groups. This foundational data provides the constraints within which we will solve the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We begin with HRMS, not standard mass spectrometry, because our goal is to obtain the exact mass of the molecular ion. This precision allows for the calculation of a single, unambiguous molecular formula. Furthermore, the presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), creates a unique isotopic pattern in the mass spectrum that serves as a powerful confirmation of the presence of these halogens.[5]

Expected Data: The calculated exact mass for C₅H₃⁷⁹Br³⁵ClN₃O₂ is 250.9209. The spectrum should exhibit a complex cluster of peaks for the molecular ion (M⁺) reflecting the different combinations of Br and Cl isotopes. The most abundant peak (M⁺) will be at m/z ≈ 251, with a significant M+2 peak (from ⁸¹Br or ³⁷Cl) and a smaller M+4 peak (from ⁸¹Br and ³⁷Cl).

| Parameter | Expected Value |

| Molecular Formula | C₅H₃BrClN₃O₂ |

| Calculated Exact Mass [M]⁺ (C₅H₃⁷⁹Br³⁵ClN₃O₂) | 250.9209 |

| Isotopic Pattern | Characteristic cluster for BrCl |

| Table 1: Expected HRMS Data for 2-Amino-5-bromo-4-chloro-3-nitropyridine. |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.[6]

-

Analyzer: Use a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Compare the observed exact mass of the most abundant peak in the molecular ion cluster to the calculated theoretical mass. The deviation should be less than 5 ppm. Analyze the isotopic pattern and compare it to a simulated pattern for a BrCl-containing compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: With the molecular formula confirmed, we use FTIR spectroscopy as a rapid and non-destructive method to verify the presence of the amino (NH₂) and nitro (NO₂) functional groups.[7][8] The vibrational frequencies of these groups appear in distinct regions of the IR spectrum, providing direct evidence of their existence in the molecule.[9]

Expected Data: The spectrum is expected to show characteristic absorption bands for N-H and N-O stretching vibrations.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Amino (N-H) | Scissoring Bend | ~1600 - 1650 | Medium-Strong |

| Nitro (N=O) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (N=O) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 | Medium-Weak |

| Table 2: Key Expected FTIR Absorptions.[10][11] |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (~1 mg) with dry potassium bromide (~100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify and label the key absorption bands corresponding to the functional groups listed in Table 2.

Definitive Connectivity Mapping: NMR Spectroscopy

While HRMS and FTIR confirm the building blocks, Nuclear Magnetic Resonance (NMR) spectroscopy provides the blueprint, showing exactly how those blocks are assembled.[12][13] It is the most powerful tool for elucidating the precise substitution pattern on the pyridine ring.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR spectroscopy reveals the number of distinct proton environments and their electronic surroundings. For our target molecule, the pyridine ring has only one proton. Its chemical shift is highly diagnostic, as it is influenced by the cumulative electronic effects of the adjacent substituents. The amino protons provide a secondary confirmation.

Expected Data:

-

Aromatic Region: A single peak (singlet) is expected for the lone proton on the pyridine ring. This proton is at position C6. It is flanked by the nitrogen atom and the bromine-substituted C5. The combined electron-withdrawing effects of the nitro, chloro, and bromo groups, as well as the pyridine nitrogen, will shift this proton significantly downfield.[14]

-

Amino Protons: A broad singlet corresponding to two protons is expected for the NH₂ group. This peak's position can vary, and it will disappear upon adding a drop of D₂O to the NMR tube due to proton-deuterium exchange, a definitive test for labile protons like those in an amino group.

| Proton(s) | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | C6-H | 8.0 - 8.5 | Singlet (s) | 1H |

| Amino H | C2-NH₂ | 5.0 - 7.0 (variable) | Broad Singlet (br s) | 2H |

| Table 3: Predicted ¹H NMR Data (in DMSO-d₆). |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy is used to account for all carbon atoms in the molecule. Since the molecule lacks symmetry, we expect to see a distinct signal for each of the five carbon atoms of the pyridine ring. The chemical shifts provide critical information about the electronic environment of each carbon, directly reflecting the nature of the attached substituent (N, Cl, Br, NO₂).[15][16]

Expected Data: Five distinct signals will appear in the aromatic region of the spectrum (typically δ 100-160 ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and the electron-withdrawing nitro group (C3) will be the most deshielded (further downfield).[17][18]

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 | 150 - 160 | Attached to two N atoms (ring and amino) |

| C3 | 130 - 145 | Attached to electron-withdrawing NO₂ group |

| C4 | 135 - 150 | Attached to electronegative Cl |

| C5 | 110 - 125 | Attached to Br |

| C6 | 145 - 155 | Attached to ring N, adjacent to Br |

| Table 4: Predicted ¹³C NMR Data (in DMSO-d₆). |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange rate of NH protons.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the identity of the NH₂ peak.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets.[16]

-

(Optional but Recommended) DEPT-135: Run a DEPT-135 experiment. This powerful technique helps confirm carbon types: CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (like C2, C3, C4, C5) are invisible in a DEPT-135 spectrum. For our molecule, the C6-H carbon would appear as a positive peak, and all other ring carbons would be absent, confirming their substitution.

Synthesizing the Evidence: The Final Verdict

-

HRMS confirmed the molecular formula C₅H₃BrClN₃O₂.

-

FTIR confirmed the presence of NH₂ and NO₂ functional groups.

-

¹H NMR showed a single aromatic proton and two exchangeable amino protons, consistent with a fully substituted ring except at one position.

-

¹³C NMR showed five distinct signals, confirming the lack of symmetry and accounting for all carbons in the pyridine ring. The chemical shifts are consistent with the proposed substitution pattern.

Caption: Correlation of experimental data to structural features.

References

- ChemicalBook. (2025). 2-Amino-5-bromo-4-chloro-3-nitropyridine | 942947-95-7. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7NrTBEIahmQKA3rjVdF4afHZ9OWkuY5Hjv_ZsTJBIqD2ivh7rUyK9sHOuxJGVn1TZuoGZoE7xMi8XA4V9rHUw13bztObEzbEfeSX6cvTVdvQ4mgi4hjzE5FB0JIY2vT4ba1jpjI17pflr92lomaRfilgKFSpSKeJas043jSUmL5s=]

- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGdU5W6wi90YLIBpI-XztLAzBKDd5mijfBhwSoKDA1C2jLPFTJjkC7QbypnSTJfr9_T86bXVlG3dhE6rEUuJTGoet_9iIFFHNyFhNExYN3xS8gU0t1zJ3AWzOdMBdi5ZiJ1EIpd2Q2MwjwvbOj1HtixD7PuMKuSdEpGFSE03jiCW0aewaXRkaZhTHAerPY0uE_OA==]

- Gongyao Technology. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved from Gongyao Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRbKd3yZYmdxEe9Jt0oW8U-erXUgdsKfepcSFxmz0u3XWoFYIL5VKOjzGy9vL91HTyKna945UmxA4Z3CvBCFvpijaN5q5z8LGm6e1xLCzqgaFXeO09auoNFTUXVa9OoZdIJFZIeB-_6zdx3tTiCF17HPgxp9E_gIs-q-Q1juB5gwo8IKt5WacnTKAbGW-inQGovb2CbQRb_Vl68_iIZwth5jJLNfIWKiBtZ68atI9brFNFL1zXgYe8xtqacoMm8pre8mFcvSF3L3-3]

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmaIpR41zixW8-iUQaMWtjY-W0aXSopbKCpY6TJDeOExBeM6UHhmbOgKFKkWNbAxerIpeljka1YMcidEqHE25kacqxCx30gafweR7ur5FoskO9q2NEtidgyLzIQTDiCJ3aLKoNv0cvFoqAhduHS_jxRAtkdBRmD-zXFxUYj36BsLbpNi5BSchsaNuWaKjFNw==]

- ACS Publications. (n.d.). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELLi3O0QpfPRKtkd2dbV90NDEjH1QLA943-EVSuykeJDyHHJSEuECZmxc_5ey3i3Ac_h96byzM1dj0twuPhS8xZ_VCqhjbKnioyxP-KI2w37nlHQ0D9inTJld_hFTOQMjFLw6Tzw==]

- Achmem. (n.d.). 2-Amino-5-bromo-4-chloro-3-nitropyridine. Retrieved from Achmem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB2aTegKTOCcBgM5dJui30kmqWyhLO-tR7_nuDjASELXzQtV4OFjoyWArZJZUCyAbChtf3bwU4p5uU2QylkvRwQ3X4FpX61g28siJSa813IP5N5tynIrLF5YDqDQWZtd0dpSaU1jWmQO4=]

- Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDDNdP--09hBMc4LHRimNBhl-DppY_y6h-B0EBwPnMyGcJuOVPL0lcLHYCTK1KIPIkPwWOudjF0MfCIdFsuJcpgMgVtCFImjkNvmYSjP0bCcHVODfGLtvdC-wsgbeIS2zy4m-q4SlGltZ2_tYTrMzeQovy]

- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 2-Amino-5-bromo-4-chloro-3-nitropyridine. Retrieved from HENAN NEW BLUE CHEMICAL CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYUSG5023yVa8qwJxBo_NK4AR24_x1j2IZ0QQa_f5sheamEVMAKgbZ9bFsZqh7Hxd7jiQGdWu5Cq25YfAJp3hbupAnzaTGNukLvoHcm8dMYBhNYQinJzcS8ws04z0uKrvpeKpJ28yELbOQhcVJPMPEZCi-WKdcYgehzYAJF5V5lK8J5H9vRQJeKU6cmmrJK9xzbjjLRLTtFQm67FhDg8p1rwgu0TnV63M=]

- PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAFTrGOSShJw-6ioNFcUVxuEfxgMTC67CRK6Q59xDzZJXIQ4DLIQ7xvODaKUnl4rMe6Suvel1Q1aqquZKHnWIqm4-7Mkgdqr8R54NePks7g28BuWalG3unYLRT8Y1AhJk7-TUGjgXPIUgPm2U=]

- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from ijssst.info. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiIW3_M4FORLpW47Mbnv5pJUm4QNl_CK3fuIpyrITAAWbGoAwZ7gRFAbZRlxr84I2iMA4hTtfo6sgbj6KLdlQj0TX2qdtWYNXOrta8GE64rbUDVfjpJYEk3gAAxH1kTfZ1JJKLgfDE]

- MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFuaPO7PW_5udMiq5d77_2tUhPOhRHB5JFU2eXqbR6J2vxCbRN3qTSKMglFTT65pWpJJPib_VyJI3jibhO7EPeRnDo1c0e-wkg-1MyxpEetOjwvPdLqqy4ab3H9Pq52x8=]

- PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdSDmCXHpo3sg1bHqgGrqDzc1ty2PZyfzIgvgokFovXtjhX2p7U4_0898CecD2wspkGcoVngRRLp2tlLmdaWhjydLNIdHhBKHz1bY8_WLxvTVFcEdqADs5DUkEz62sHjKHqWKRzMiZZtLG-_BG_ywXIrR3HsiXOdx3xsK6QecP_jFGZd0=]

- Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from Refubium. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA7HVBhmuKW_2SLMX1Wpjp21hZN3MvQIEt2CMvyX8FCyp1iUBoObjIFbmjb2X-uwDlKulqThLx3cWQjaw9cPdsW7AxFqK-tBjPqfyvg1PJC-KAAhDgadU0DBgcqFZ491dtN2k3vdq-m3s5obJcTKEbbEUzpDlzI6ZFlikYTDJYU7nKdlEok0PiboXYLDriX5SdVGadomupLd_hDUgThl21vj47XVTBpAn_Gw-EHN6J4A==]

- University of Calgary. (n.d.). IR: nitro groups. Retrieved from University of Calgary. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERITl0wEYavXBAEX96joFzkUf0TT2RmctA2L8rv_egh7RxRrc4Rc-Fu4q94sJhBfm3KC8WZlkDqI4fF-1Cs40Iciy__A9YQMhIpAW8nHWDVhx5AFt15B5kjRVtEqV5RLkYx7Do-L8cC1VGZ_TAdQjBHaVeL5gV82G3]

- Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5vdbZQsSbkhHFIWJjT3B_xLXBe75IkCVvsVq6atLggjqFOS4nth2WmNTAP-3g-d7PQ9QOPlq9segPQ5Pfb6YqZRambUxBJdjEwiykMC3LEX0VvDDjnoODTmF3TKIyZZEbfWxSmDhRTamjySQFEfZEb-rBlE0963S2jcrdBwO0eTYRqnJJ_-fzla9tGS5rENapk0IG0v8IhO9-xVZHsY71G3Nu9cmZFnwwBVLBr3enN-0ghx7N27lOz3vJ7WqWhda7vCPoH8zKNjrCm7ZGp6ytYZPFKmSa8jcrVM5d4DUcKsH3YojKIUJrtLqMyA==]

- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOLo4esy1bFrY4dW4auKTCyLRK7-S__fy5imclOraG72F669ZhHsd04unPYAS5vgIX73kQM9FWtmVKkZR4Uu9wlsVsu4q9urlXcq5iARoP8m-LWCNrKQPHrmGd6-xBiyWXfMVjjjj9kdXckjueGLUk0ro-QWzbxdGb69mM-wpkmHi49h8VpCz_IN2klnpSbyPW0e-iD_-LetCY1ErnLyJWVRw1GutAPnuumA==]

- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. 9(2), 288–292. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKutqZhRKw97fCFenbG0nDodf3oAtiXCJ5-aLPPU0-K6RoqDydmKvRjydJEZQFKQmDhXFBDjo4JtQisabk06AnGxcle6IKy6757VDKVR1tv5PaiHoV6xxD5FW3LvMwDSAmxkGoF5kB4YYv7oeSh6auWc_cNy4CY39lXwZSC0No3M8AeXM=]

- ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWakzrUSaByX78nBbaHFFmmajJV-G1T1vstaMRHDuquqh6FZ_t5ytK1rpDGtigk4so8HznQw2320MRnnh5ElnsDeBLMa5H9lSgSn7UF_W9dnNFrYU3Ncxyt1-kP6MM3cPsy_Qmf8ZxQM_q-9Ojxj-N__aRWJccOF4aENpLD6XcW9jCjqCL-d_GG4vCUk1cTzHNPtf7JS_b7HMHKpaERCZVlz7-ce0MBg==]

- Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaQ8XW8gHnftD1IIZo0MHxNQuVjd784J2wyMlbMkV2NdSirY68WxwNqpm9Mtf-aWe_fS0SQc7PVd02z2wZxBH--lwyUynFA03D1TJBlxMx15iGPA0Y523JrMsnoLw4E_v1cq5gCwuiTw==]

- ResearchGate. (2025). Mass Spectrometry of Esterified Cyclodextrins. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP3IieR9vvac7urXQTtsEvjgoSudlv1_NSPj6_St2XI-jl-hbaf9c62ZJMyTMIheEzhJdexAXt0aWCgJhS2p1bCD5F5bdrQlrCT_2K_aA5j_spHZwzzV6cuHecRbVLd-ma-gdszxYzIyJLH1S4HIJ11FvaVXGCQJyNl0zApaVoU48ulPuyW5lQesaRwnklx_9lVYIXgOCtuaSowA==]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLR6rkHbpwo8_54wHfzQ0zymzcnqXvfYeMeuHJrgGVvwSyYzQve_qVhcfrPUu1HgPsSjIs2mj4xh2ZFgQnmrRqVz83FBhAcT0eZAsnYtxT8tXPtgGvz86RliSbFLRPFyO6nzOUgLCiyRrBfNraewZNb4EAEVv6kp3XxKmsOQykj_OmfAjDAvg8ejHk9cwBDQ==]

- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjv6Owm7WuV1ow6bouC6JmZxc6KvUd6g4i_sMnn4XlkkSodqqT6rrxZawIUDjxuKLvNGtM03QtFwhxd0r8wSCHxfGM5Bp7DgzU84Ksmp5abopfffdbVY3o2Gb84mqjpu63dmSZgqOedtP91YVqKoC3iXMi6i4dtxxPkaasuNf66jcmq4TD8ZVpChm7aMeMdYoqz_zuOPV4nRAYlPIcb3VRPtJXGcug70FCsGHKXh__70Sy25ul]

- Clark University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from Clark University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbOwrGF7of-driaJMjRUgDXc93GO_BGvki53d9eO9qbLfB55-jexiNgFv1AA_phjFyndJSZ8OqSER45dDBATJzr8cN5g2sxjwomaUow4L9KBNbf-qurnWC4FEXa_gGo1v1vB2l-WZ94A3FOVDHZ0HN_H4dLqJPIE8rPzAODsEWh-ZV-d41ampb_g==]

- sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from sites@gsu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKMgPmqCXBk0vZzKRAdZVAfvX2OERenHQWehhDLPoq34aApGhN86_FFHjtf8_wbVra8iIDKmzf2RZOUqsMsFQouHOV9LuCPCyDmRqD_2e5OFkqUvOzTufa-c57ftwQimF2PwCnLYgwhvIsnAGs_Bdq4IIS2mfRIpDBMm356ggZ6BkKam-eD4JoQnNbOQ==]

- MDPI. (n.d.). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjUb1UyPi6kVwr5p3QpF0sD2PlIeTLsJFLNxEqg5S2YK5XUUKHMepGLANwjNmXAFK7TGJeP1973xmnVu3TkiuCT4XuChukRDlOMS9IMYwT4T2EEU5Xgq4P8XkE5PmtuEzeG3uW]

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI3HWhNJM_GKg08J_Q_7CF6S0dx0aMksIALecfwRlQ2m77r_x49Wuetlee5EiG-hrpKflWV9x0cp5N-BTtt1L5UwrwkxLlvAEvMpVmhEvwZSfGBD2cB6fxDoeDv8K7lwjYe_9sl9GZ7f3DY_b3bAWOldNn3bGPQrZwYGsPhONgSUdlZvzKxeb6faN0PvZULB1m_n2NJ_t4BU3x2D3vxfn7OXZPeyPsmDncsIDcmd91QH2Ut3veIMHWHuVDjqr5WbqDmKGdU-Sf-x9VGpF11QUjZPqI-vo3tWkiFT3EFfjSouevRX9AP1eFxWZUUQkkFXYbL8PRtZ9JhpYIK6O1JgGwC8YxJkNpS6ENS0aRmXx6qnXV9_5eEt1uCCRG7a2s6P6GFLEPR8PGWr1hi2oEUNnNJYUtuH6GfLyR_roJOriQy9H]

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from DTIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAHntyRcSXXo5gTgCbBciFQ1YIt17diJhkA3U3sw6bhovsLUm79MiQXn-VxunsOoD1cbax4w-Bcjn5wAjmnurzaJO5xNQQGJYlS_X6mkBZAxXcWG-OcF1nhepmbOnRwCEKA0Z7uT1S9c8=]

- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQjACPkdKw66ttJUXIxhUzQUJbqX8tlUSmPZk7UkVSVoZruGz0_q5nTOq1fM5iib2CuuOA52PyL9_LTq4nINqWAZa-l6okFbjwzUNYZX62pi_yk89wv8a9ta7D1TvWy7nCqxSw-D6PCTY6JYVsn9mqLOKXe8tyPAAvDU6cbT9WdIs=]

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENPmOLiGhx2_4FyjDZY4QPWABQlm3zeAXaimWenVG0-G7GB5RWX2dTotb2NWlnFU_gGvHI08NE_-yWlKivBUqXqQVIZhWt8ip8ZBtdHdaRh-7dAZDeeB0TPj1zOnUt4rJZuJUZtZY=]

- Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from MSU Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTv2IwrV3BHWHXffEZSBe-FC42qOzkUehmHVb8bnLVt44F6YVR30nyau0N3PB0VxFmgOtd3ru92kcfgdM-p9ooJ2qrLK1rx5fo-JTHFQlY3o4ezcYqgSgKWzBpMSoHKjPK63GwlD1sezjIVwf9dg8E7dEdV0OfLPJAU6ccUyNQOYo3mvwFyhMc-Ei_AY_DG6TFhQ==]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl_FkQKjy-BuGfqS-6RDtFXFK5uO6RRzeofqKYbIW-ByMFygPT7COvMwBFiVihDrEgU-Jsh7DAEIb3f10jTNBjuuwgdYPKsYSOUF_3G-KOb0qwt1qfPdnwxXISBIe7pMzazFFwnpY16h1NUv2KKfixnzizp8ZmHHdW3xyXgjoTq83RsN5_zsWXvR28zY6HM3caPmli7xSsh5kzhm6_HAp0-NZSaRRhqLk6KgNca6WUh-78vet-a9VeZzvkpgvyu0Wui06W65C8c-uaT9r0KMMM8fjUI3-m3o4k9d_T_wlCzsB3WPGMDQmGiF3vdjz_mD3nZk0rckT3ObqMTmpoZNF9rntEn1-lK8I6XJBuumEOZ742g1-YKE8r1p-XUz66klw4lGetzMexzE4sze-l9UMALOeZg3UlT2C-yOY3CkqaKl--jFmz82d9bxP5_ASZFNtfOY=]

- ResearchGate. (2025). Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7ieYohVvQqzjHZXHPOukA2XLRT8dIzWAhIXdzrtpv1BYxkLZFi7C4Hkq-9X5DV6xQccRAw4nXx-cNoCaW3UiK3ASAA4asp1mFUwa_1uYDBZADbV07I4tV6DSuWjuSxAkPRN2Hdu4T1yel7UI5ASFy0i2z_NP9tfUEcFw4D4yuZaVA-e9mUAFVo2f2eMziBJTNBaoT7pFEFzgiJRKPR-N27zQAoNTRfJO-umC-0jkK7xYzDGdHVxxlgZsNSSUhh18j8uXjY9OrvLPwGttA82XbfSyMcJ2ssL_UrhI3P8mLGM1fVnmMpl4f0045Wov9Fss6a1YhlWHMIp4P0Z8DXaiAACV4TMdVTvQL]

- ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_MVuaeio-LlNMQGZzpkmMpLPDGi1giYSqqYbqqS3Tni8qh7LQQNNbjOSJSw_IZ1SharzNvyNT-p4rCSf3NK7VrEp7jVaYCx5pKaWuzZBX0pZmGmIEDP2WhgA9CvoyjFGZCQzQliD6Mxac8ELsNmK0Cwq2rJFTyRcJOQ==]

- Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from Dr. B. B. Hegde First Grade College, Kundapura. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUGxZprZhU-8LQcVJ-1ky1BwPvIn6ZxDJBA4OXQZC4j9xBvGiZxc39ZNJSfgUfMiBoPcN147KV1Ja8n0vqVhlWOcK-yHyBK6lEdbBUzTEP7lwPKSC4a6EELavu7aUb1iqCHspJbuhZ2ijkYI1bIgMSWnTZrKXhu5BuP9GJBdhQ9lZLNudMdU2o7vkHScmlG7By631dkpFbCUUOqn0Tsk7Io7k4y8PlQbd-6yKegxjN__OWNWrfqN-S2hdmshZTnCWd]

- ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoyf1bJjUHwrcomUG92vB2WGMCcWBgIC6ZUK4w3Ri5-3rw4uRQxfJ1Gb0tS1Q819rGAnXxNnR4L8o0Imt_pX-ZDf0mm5QH5EmsyjITj4Nyn8aIPoxSBa4vO6mzF5FdYm7Mt5rS3w==]

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcon2cWQl-PLsFnOO92ba4Y1Qhl40PwD24Y3PjekS5M0hSjcX6AkD6wvNsxEeeScbgMKXM9LMrWXWPlCBf2EGc-fbaJKAUI3snDLrZfBAKZ2-j6rA8HDVmqww91dE5HRjIaK6c71wYOEja2RylzixWeGabNlFYzrBqYB2-GPwm]

- Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from Wesleyan University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT6tbrTeKf3MtelmjieKWli83KRaYDrMeoAf8xnoB6LLQ3doeODWACeBJKzSvBgS8W13JPo76fYoRsuU26_JFh5pS4wwsBuHAJHr-u_uzfe2AKVO07BkZm6WBUnm-Xs1ddtcw_W-XuHj-i0gE33zhVIvAItOtNpCn1ebRjIJk63ErHS_ZvejVFqoJodQdchA==]

- European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu8eher6zLHQHjAnePsPmxMluyqgw8KRHxHnUyImpaFurtD21Gdi2BcJz9PNs0Yh-t_IMqDTJx2h_qu-etRaT4AB_bfJ_2_BkUBwpB26xJ2Dk5E-b1Xe8nFyi-vUKz39UWORcHzdXKpgKtTld6zixkEOH4ZhCiO3hzNA8DCprbSSue8W63VzAcg-w6odSy]

- The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC9GMQnrfMTIglyaYRP-fIfq77qtDvszAikQVv6qgOJP6JT2p1CYOqHyX-bxYqG0iTeIjcodagPCP9wJX76QAOPP2XOEE9l6C_2JXic7bEBvtpFwV2KOpeW6FVgdJxqs4gdUpgPQs=]

- Vidya-mitra. (2018). IR Spectroscopy, vibrational frequency; Types of vibrations. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUzE87krgRCkQk8I0GzZgVTNTJOaakC_q9uO9tMT_57z3kl5hvpMyeBAxkDpK626JAGLkj4WVGIvjadwmp7VAlv9ukUVW4Ck92SeGmJHukI-I5uMLMKk5fkdgIWm8IOcrJyCj-Cb4=]

- ResearchGate. (2025). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmiGrjYrIFTNq_kR2ZnLb2W54HFgDAfI5Ra23B12GGjDR1kfgnZmBDz7jvHy-GpIRVt8VSX4NtSDxk5bltmAKruLLzZX0qukxu8AJ0gz1FVx_r8jwY1o_osZL3e_3yIPF7rMlQdDcuT3KB8kNs5T_-bsL9LIJNdYlGkCUyK6TONeOB2AAGQsk56HaZ5KvmZ-aK5LCUhYzQEF-6inGLtS3bE-lpfqKR7Po=]

- PMC. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAVbbxj-e2IOG8YebOfh63LHnLoSE6JKpFmEi1MwtfONDUMjXN7SwErsWh-TWOjHFj_M7pLx_Ln6KD1iowQ4RL1wXrBxVoY1ymoUVPmamZp5EfZfTbRtjYXM_oxeESGfCLgPYZ8vepwcMKrI0=]

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYhV4Y7jFv2W3SJ8Scjr_OSucm2oOPX328GtIVr4297czagyjTmHoM5tnFukjq6dbcpNqb6GHwrvEVGexExB6vwXZzyQItCXy2TX82LshR-9_d670qCI0NiwNwYRWPuwj9Stsxs0VkxnUB2t2UWYV9s2n3gbA=]

- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBxzrIi7iDu0Z8Ey3VYUWUWIzIdMa88YtlnEWKaajINDCF2hgsmC7UlUuvUyuy2cj1PFdqgzA378e_RIV9sOtzxb3hjyca0qTW7XaGrDyzJt0ZtP4LUsxA6B5VjPeB4JFT36a9oopkeTLqqWHsQKGygnpSHXZInrLKFEVkP6lyGc_epjd3PzzD_OHhu9OmISkSPMPioptx4pFCLw==]

- Oreate AI Blog. (2026). Fragmentation Pattern in Mass Spectrometry PPT. Retrieved from Oreate AI Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgOMGX0HmlyeFHRV8ygdfQYn5CXFc6l5PsBCtwyaQdwVgTkS82ik60jzAKNoWFvPhVlQJGIWnRqDZSj_RFG-u-8Fq3I6RwVfjdjkETEr7LtBccFVt4AgntGXdjlUiBjY0f2kl3HAwDhcCaG-7QCtWPL7aTxDiU0_4dTb9ZeQkQ0G83aOFztIqPXCK5GIP8AmMlXg7Gd5-BLtfYrH-D4KZ8CvViJwy462U=]

- Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpepxDUu9wxpwyB1ZFDBJOE7oA3nfXNgXCK2zJOheVoi4pxiiEbVmLcIxwwzfOQqgb0a6jTXjwKQvez7l7g2bgJwA9gUtlaoTjrFkK0LfJbLA7VkCIxGXcW7Y8X88OdesPpIwSrGo=]

Sources

- 1. 2-Amino-5-bromo-4-chloro-3-nitropyridine, CasNo.942947-95-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. ijssst.info [ijssst.info]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. researchgate.net [researchgate.net]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 14. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 18. youtube.com [youtube.com]

2-Amino-5-bromo-4-chloro-3-nitropyridine physical properties

[1][2][3][4][5]

Executive Summary & Compound Identity

2-Amino-5-bromo-4-chloro-3-nitropyridine (CAS: 942947-95-7) is a highly functionalized pyridine scaffold used primarily as a critical intermediate in the synthesis of imidazo[4,5-b]pyridine derivatives.[1][2][3][4] Its structural density—featuring a halogenated core adjacent to a nitro group—makes it a potent electrophile for nucleophilic aromatic substitution (

Physicochemical Specifications

| Property | Specification |

| CAS Number | 942947-95-7 |

| IUPAC Name | 5-bromo-4-chloro-3-nitropyridin-2-amine |

| Molecular Formula | |

| Molecular Weight | 252.45 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Density (Predicted) | ~2.02 g/cm³ |

| Melting Point | >200°C (Decomposition likely; analog MP ~210°C) |

| Solubility | Low in water; Soluble in DMSO, DMF, hot EtOAc |

| pKa (Predicted) | ~0.06 (Weakly basic due to electron-withdrawing groups) |

Structural Analysis & Electronic Properties

The reactivity of this molecule is dictated by the push-pull electronic effects of its substituents.[4]

-

Nitro Group (

): A strong electron-withdrawing group (EWG) that activates the pyridine ring, specifically making the -

Chlorine (

): The primary leaving group.[4] Positioned ortho to the nitro group and para to the ring nitrogen, it is the most reactive site for -

Bromine (

): Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after the initial substitution at -

Amino Group (

): Acts as an internal nucleophile in subsequent cyclization steps to form the imidazole ring.[4]

Synthesis & Reactivity Profile

The utility of 2-Amino-5-bromo-4-chloro-3-nitropyridine lies in its role as a precursor for bicyclic heterocycles.[4] The synthesis typically proceeds via halogenation of less substituted pyridines, followed by selective functionalization.

Core Synthetic Workflow

The compound is generally synthesized by halogenation (bromination/chlorination) of 2-amino-4-chloro-3-nitropyridine or nitration of the corresponding di-halo species.[4][5]

Key Reaction: Nucleophilic Aromatic Substitution (

)

The most critical application is the displacement of the

Protocol Highlight (

-

Dissolution: Dissolve 1 eq of 2-Amino-5-bromo-4-chloro-3-nitropyridine in acetonitrile (

) or DMF. -

Addition: Add 1.1 eq of the amine nucleophile (e.g., N-methylpiperazine) and 2 eq of base (DIPEA or

). -

Reaction: Heat to 60–80°C for 1–4 hours. Monitor by LC-MS for disappearance of starting material (m/z 252/254).

-

Workup: Precipitate with water or extract with EtOAc. The product is typically a bright yellow/orange solid.

Cyclization to Imidazo[4,5-b]pyridine

Following the

Figure 1: Synthetic pathway highlighting the central role of CAS 942947-95-7 in generating imidazo[4,5-b]pyridine scaffolds.[4]

Handling & Safety Protocols

Given the presence of nitro and halogen groups, this compound should be treated as a potential sensitizer and irritant .

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Storage: Keep in a cool, dry place, protected from light (amber vials). The nitro group can degrade upon prolonged exposure to strong light or heat.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or reducing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine (Analogous Scaffold Data).[4] Retrieved from .[4]

-

ChemicalBook (2025). 2-Amino-5-bromo-4-chloro-3-nitropyridine (CAS 942947-95-7) Product Properties.[1][6][2][3][4] Retrieved from .[4]

-

American Chemical Society (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor.[4] Journal of Medicinal Chemistry.[5] Retrieved from .[4]

-

Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[4] Retrieved from .[4]

Sources

- 1. 90764-90-2,5-Amino-3-methylindazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-BROMO-4-CHLOROPYRIDINE HCL(181256-18-8) 1H NMR [m.chemicalbook.com]

- 3. 942947-95-7,2-Amino-5-bromo-4-chloro-3-nitropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]

- 6. 942947-95-7 CAS MSDS (2-Amino-5-bromo-4-chloro-3-nitropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-bromo-4-chloro-3-nitropyridine: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-chloro-3-nitropyridine is a highly functionalized pyridine derivative of significant interest as a versatile building block in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a nitro group, and two different halogen atoms, provides multiple reaction sites for further chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, with a detailed focus on the selection of starting materials and the rationale behind the chosen reaction pathways. Two principal synthetic routes are explored in-depth, complete with detailed experimental protocols, mechanistic insights, and comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Strategic Importance of 2-Amino-5-bromo-4-chloro-3-nitropyridine

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its polysubstituted derivatives are key intermediates in the development of novel therapeutic agents. The title compound, 2-Amino-5-bromo-4-chloro-3-nitropyridine, offers a rich chemical handle for a variety of transformations. The amino group can be diazotized or acylated, the nitro group can be reduced to an amino group to enable cyclization reactions, and the bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This multi-functionality makes it a prized precursor for the synthesis of complex fused heterocyclic systems. The strategic selection of starting materials is paramount to achieving an efficient and scalable synthesis of this target molecule. This guide will dissect two logical and experimentally validated approaches.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 2-Amino-5-bromo-4-chloro-3-nitropyridine can be approached from two primary retrosynthetic disconnections. The first strategy involves a linear sequence starting from a monosubstituted aminopyridine, followed by sequential halogenation and nitration. The second approach utilizes a pre-functionalized dihalogenated pyridine, which is then nitrated and selectively aminated.

Strategy 1: Sequential Halogenation and Nitration of 2-Amino-4-chloropyridine

This strategy commences with the commercially available and relatively inexpensive 2-amino-4-chloropyridine. The synthesis proceeds through a two-step sequence: regioselective bromination followed by nitration.

The directing effects of the substituents on the pyridine ring are crucial in this approach. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. The chloro group at the 4-position is a deactivating group but also directs ortho- and para- to itself (positions 3- and 5-). The combined effect of these two groups strongly favors electrophilic substitution at the 5-position.

-

Bromination: The first step involves the selective bromination of 2-amino-4-chloropyridine at the 5-position. This is typically achieved using a mild brominating agent like N-bromosuccinimide (NBS) to prevent over-bromination. The amino group activates the ring, making the reaction proceed under relatively mild conditions.

-

Nitration: The subsequent nitration of the resulting 2-amino-5-bromo-4-chloropyridine introduces the nitro group at the 3-position. The 5-position is now blocked by the bromo group, and the strong activating effect of the amino group directs the incoming nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, to the 3-position. Careful temperature control is essential during this step to prevent side reactions and ensure regioselectivity.

Caption: Synthetic pathway for Strategy 1.

Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine [1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 2-amino-5-bromo-4-chloropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 2-Amino-5-bromo-4-chloro-3-nitropyridine

This protocol is adapted from established procedures for the nitration of similar 2-aminohalopyridines.[2][3]

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 vol. eq. relative to the substrate) while cooling in an ice bath.

-

Nitration Reaction: In a clean, dry three-necked flask, dissolve 2-amino-5-bromo-4-chloropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture to the solution of the substrate, maintaining the internal temperature between 0 and 5 °C.

-

Reaction Progression: Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction should be monitored by TLC or HPLC.

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the solution.

-

Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium hydroxide, while keeping the temperature low. Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold water until the washings are neutral. Dry the product under vacuum to obtain 2-amino-5-bromo-4-chloro-3-nitropyridine.

Strategy 2: Nitration and Selective Amination of a Dihalogenated Pyridine

This alternative strategy begins with a dihalogenated pyridine, which is then nitrated, followed by a selective amination reaction. A plausible starting material for this route is 5-bromo-2,4-dichloropyridine.

This approach leverages the differential reactivity of the halogen substituents on the nitrated pyridine ring.

-

Nitration of 5-bromo-2,4-dichloropyridine: The nitration of 5-bromo-2,4-dichloropyridine is expected to occur at the 3-position, which is the most activated position for electrophilic substitution due to the directing effects of the halogens and the pyridine nitrogen.

-

Selective Amination: The resulting 5-bromo-2,4-dichloro-3-nitropyridine possesses two chloro substituents at positions 2 and 4. The nitro group at the 3-position strongly activates both the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr). Generally, the 4-position is more activated and sterically less hindered, leading to preferential substitution at this site. However, in this case, amination is desired at the 2-position. Achieving this selectivity can be challenging and may require careful control of reaction conditions or the use of specific aminating agents. It is also possible that the amination occurs with a degree of regioselectivity that allows for the isolation of the desired isomer.

Sources

Introduction: Navigating the Chemistry of a Complex Intermediate

An In-Depth Technical Guide to the Safe Handling of 2-Amino-5-bromo-4-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-bromo-4-chloro-3-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents and other advanced materials.[1] Its structure, featuring a pyridine core substituted with amino, bromo, chloro, and nitro groups, offers a versatile platform for medicinal chemists.[2] The electron-withdrawing properties of the nitro group and halogens, combined with the electron-donating nature of the amino group, create a unique electronic landscape that drives its reactivity in complex organic syntheses.[2]

However, this same chemical complexity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling considerations for 2-Amino-5-bromo-4-chloro-3-nitropyridine, drawing upon data from structurally similar compounds to establish a robust framework for its safe utilization in a laboratory setting. Given the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this document synthesizes information from analogous halogenated and nitrated pyridines to provide the best available guidance.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For 2-Amino-5-bromo-4-chloro-3-nitropyridine, the primary hazards are associated with its potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or inhaled. These hazards are inferred from data on similar compounds.

1.1 GHS Hazard Classification (Inferred)

Based on analogous compounds, 2-Amino-5-bromo-4-chloro-3-nitropyridine is anticipated to fall under the following GHS classifications:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4][5]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5][6]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[5][7]

Table 1: Summary of Anticipated Hazards

| Hazard | GHS Category | Description | Source (Analogous Compounds) |

| Skin Irritation | 2 | Causes redness, pain, and potential burns with prolonged contact. | [3][8] |

| Eye Irritation | 2 | Causes serious irritation, redness, pain, and potential for vision loss. | [4][8] |

| Respiratory Irritation | 3 | May cause coughing, shortness of breath, and irritation of the mucous membranes. | [6][9] |

| Acute Oral Toxicity | 4 | Harmful if swallowed, may cause abdominal pain, burning sensation, and vomiting. | [7][8] |

1.2 Reactivity and Stability

This compound is expected to be stable under recommended storage conditions.[10] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Contact with these substances could lead to vigorous reactions. Hazardous decomposition products under fire conditions may include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide.[7][10]

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

2.1 Engineering Controls: The First Line of Defense

All work with 2-Amino-5-bromo-4-chloro-3-nitropyridine should be conducted in a well-ventilated area.[10][11] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or vapors.[10] An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[12] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][13]

-

Skin Protection: A flame-resistant lab coat is required at all times.[12] Chemical-resistant gloves, such as nitrile gloves, should be worn.[14] It is advisable to double-glove for added protection.[15] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[16]

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[11][15]

Caption: PPE selection workflow for handling the compound.

Chapter 3: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is critical to maintaining a safe laboratory environment.

3.1 Handling Procedures

-

Do not breathe dust or aerosols.[10]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3][7][17]

-

Use non-sparking tools to prevent ignition sources.[11]

3.2 Storage Requirements

-

Store away from incompatible materials such as strong oxidizing agents and acids.[3]

-

Consider storing in a locked cabinet or other secure area.[7]

3.3 Disposal

-

Dispose of waste in accordance with all local, regional, and national regulations.[3][7][8]

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[18]

-

Do not allow the product to enter drains or waterways.[10][17]

Chapter 4: Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents.

4.1 First-Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][4][7] Seek immediate medical attention.

-

In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[3][4][7] If skin irritation occurs, get medical advice.

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][4][7] Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth with water.[7] Do NOT induce vomiting.[8][19][20] Call a poison center or doctor immediately.

4.2 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[10] Wear appropriate personal protective equipment as outlined in Chapter 2. Avoid breathing dust and ensure adequate ventilation.[10]

-

Environmental Precautions: Prevent the product from entering drains.[10]

-

Containment and Cleanup: Sweep up the spilled material without creating dust.[10] A HEPA-filtered vacuum can be used for larger spills. Place the collected material in a suitable, labeled, and closed container for disposal.[10]

Caption: Step-by-step spill response workflow.

Conclusion: A Commitment to Safety

2-Amino-5-bromo-4-chloro-3-nitropyridine is a valuable tool for chemical synthesis, but its safe use is paramount. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can confidently and safely unlock its synthetic potential. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program.

References

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from Organic Syntheses. [Link]

-

WorldOfChemicals. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from WorldOfChemicals. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from Cole-Parmer. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-3-nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Retrieved from Croner-i. [Link]

-

Gima. (n.d.). INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT. Retrieved from Gima. [Link]

-

Pipeline and Hazardous Materials Safety Administration. (2020). 2020 Emergency Response Guidebook. Retrieved from PHMSA. [Link]

-

Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from CDC. [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from NIH. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

ResearchGate. (2023). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from ResearchGate. [Link]

-

SafeCare BC. (2023). Emergency procedures for hazardous substances. YouTube. Retrieved from [Link]

-

Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from HSA. [Link]

Sources

- 1. 2-Amino-5-bromo-4-chloro-3-nitropyridine, CasNo.942947-95-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. innospk.com [innospk.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 13. hsa.ie [hsa.ie]

- 14. gimaitaly.com [gimaitaly.com]

- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 16. pppmag.com [pppmag.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

predicted NMR spectra of 2-Amino-5-bromo-4-chloro-3-nitropyridine

Technical Whitepaper: Predictive NMR Analytics for 2-Amino-5-bromo-4-chloro-3-nitropyridine

Executive Summary

The characterization of polysubstituted pyridine scaffolds, specifically 2-Amino-5-bromo-4-chloro-3-nitropyridine , presents a unique challenge in medicinal chemistry. As a dense functional array often utilized in kinase inhibitor synthesis, this molecule exhibits competing electronic effects—resonance donation from the amine versus strong inductive withdrawal from the nitro and halogen moieties.

This guide provides a high-fidelity predictive analysis of the 1H and 13C NMR spectra for this compound. It synthesizes empirical substituent chemical shift (SCS) theory with data from structurally homologous cores (e.g., 2-amino-3-nitropyridine). The protocol emphasizes the diagnostic utility of the C-5 heavy-atom effect and the intramolecular hydrogen bonding of the amine, which are critical for distinguishing this regioisomer from potential synthetic byproducts.

Part 1: Structural Analysis & Spin Systems

Before spectral interpretation, we must define the magnetic environment. The molecule possesses a single aromatic proton and an exchangeable amine functionality, dramatically simplifying the 1H spin system but complicating the 13C assignment due to multiple quaternary carbons.

Electronic Environment & Numbering

-

Position 2 (Amino): Strong resonance donor; shields C3/C5 positions, but the 3-Nitro group disrupts this.

-

Position 3 (Nitro): Strong electron-withdrawing group (EWG); deshields adjacent protons/carbons; forms an intramolecular H-bond with the 2-NH₂.

-

Position 4 (Chloro) & 5 (Bromo): Inductive EWGs. The C5-Br bond introduces a significant spin-orbit coupling effect (Heavy Atom Effect), shielding the C5 nucleus.

-

Position 6 (Proton): The sole aromatic proton. It is located

to the ring nitrogen and ortho to the bromine.

Figure 1: Connectivity and key electronic interactions. Note the H-bond between NH2 and NO2 which locks the conformation.

Part 2: Predicted Spectral Data

The following data is predicted based on substituent additivity rules (SCS) applied to the pyridine core, corrected for steric crowding and solvent effects (DMSO-d6).

1H NMR Spectrum (DMSO-d6, 400 MHz)

| Signal | Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Rationale |

| A | 8.85 – 9.05 | Singlet (s) | 1H | H-6 | Highly deshielded. The |

| B | 8.10 – 8.50 | Broad Singlet (br s) | 2H | NH₂ | Exchangeable. Typically 6.0 ppm, but the intramolecular H-bond to the 3-Nitro group significantly deshields these protons and slows exchange, making them visible and downfield. |

Note: In CDCl₃ (if soluble), the NH₂ peak would likely be sharper but remain downfield due to the internal H-bond.

13C NMR Spectrum (DMSO-d6, 100 MHz)

| Signal | Shift (δ ppm) | Type | Assignment | Diagnostic Feature |

| 1 | 152.0 – 154.0 | C (Quat) | C-2 | Deshielded by direct attachment to two nitrogens (Ring N and NH₂). |

| 2 | 150.0 – 152.0 | CH | C-6 | Typical |

| 3 | 140.0 – 144.0 | C (Quat) | C-4 | Deshielded by Chlorine. |

| 4 | 132.0 – 136.0 | C (Quat) | C-3 | Attached to Nitro. Shift is moderated by steric compression from neighbors. |

| 5 | 108.0 – 112.0 | C (Quat) | C-5 | CRITICAL: Upfield shift due to the Heavy Atom Effect of Bromine. This is the most distinct signal for confirming the regiochemistry of the halogenation. |

Part 3: Experimental Validation Protocol

To confirm the structure of 2-Amino-5-bromo-4-chloro-3-nitropyridine, a standard 1D proton scan is insufficient due to the lack of coupling partners. You must utilize a self-validating 2D NMR workflow.

Sample Preparation

-

Solvent: DMSO-d6 (99.9% D).

-

Reasoning: Polysubstituted nitropyridines have poor solubility in CDCl₃. DMSO is required to solubilize the polar nitro/amino core and stabilize the NH₂ protons for integration.

-

-

Concentration: 10-15 mg in 0.6 mL.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Workflow

Figure 2: Logic flow for structural confirmation.

Key HMBC Correlations (Long-Range)

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the "smoking gun" for this structure.

-

H6 -> C2: The H6 proton (singlet) should show a strong 3-bond correlation to the Carbon at ~153 ppm (C2).

-

H6 -> C4: H6 should show a 3-bond correlation to the Carbon at ~142 ppm (C4).

-

H6 -> C5: H6 should show a 2-bond correlation to the shielded Carbon at ~110 ppm (C5).

Part 4: Troubleshooting & Artifacts

Rotamers & Broadening

The intramolecular hydrogen bond between the 2-NH₂ and 3-NO₂ groups usually locks the amine protons in planarity with the ring. However, if the sample is "wet" (contains H₂O), the NH₂ signal (8.1-8.5 ppm) may broaden significantly or disappear due to rapid exchange.

-

Solution: Add a single pellet of activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition to dry the solvent in situ.

Quadrupolar Broadening

Carbon atoms attached directly to Nitrogen (C2, C3, C6) or Halogens (C4, C5) may exhibit line broadening due to the quadrupolar relaxation of 14N, 35/37Cl, and 79/81Br.

-

Impact: Quaternary carbons (C3, C4, C5) may have lower intensity than expected.

-

Protocol Adjustment: Increase the relaxation delay (d1) to 2-3 seconds in the 13C experiment to ensure full relaxation of these inefficient nuclei.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent chemical shift additivity rules).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Source for heavy atom effects on 13C shifts).

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Used for analog comparison: 2-amino-3-nitropyridine, SDBS No. 3452). Link

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Nitropyridines: The Electrophilic Gateways to Privileged Medicinal Scaffolds

Executive Summary: The Progenitor Role

In modern medicinal chemistry, nitropyridines are rarely the final destination; they are the high-energy launchpads for privileged scaffolds. While the nitro group itself is often considered a "structural alert" or toxicophore due to potential mutagenicity and metabolic liability (via nitroreductase-mediated toxicity), its role as a transient activating group is indispensable.

The strategic value of nitropyridines lies in their electronic dual-activation . The pyridine nitrogen and the nitro group function synergistically to deplete electron density from the ring, rendering it hyper-reactive toward Nucleophilic Aromatic Substitution (